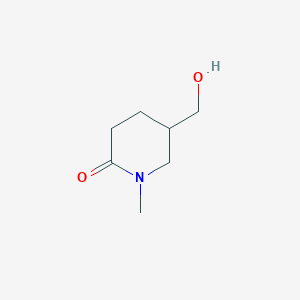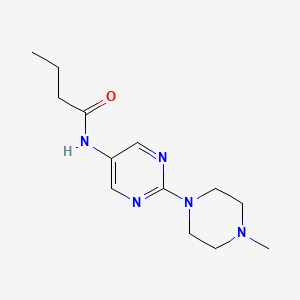
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heteroaryl carboxamide derivatives has been explored in various studies. In one such study, the synthesis of methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan was achieved by reacting sodium methoxide in methanol with corresponding carboximidoyl chlorides, which were prepared from secondary amides using thionyl chloride. Directed lithiation of these compounds showed a preference for C5-lithiation, which is a contrast to the C3-lithiation observed in oxazolino functionalities. The synthetic utility of the C5-lithiated intermediates was demonstrated with various electrophiles, and C3-lithiation was achieved when the C5-position was blocked .
Another study reported the synthesis of N-(4-bromophenyl)furan-2-carboxamide by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine. This compound was further arylated using Suzuki-Miyaura cross-coupling to produce a series of analogues. These compounds were tested for their antibacterial activities, with the parent molecule showing significant efficacy against drug-resistant bacteria .
Molecular Structure Analysis
The molecular structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was characterized using X-ray diffraction, spectroscopic techniques, and elemental analyses. Density Functional Theory (DFT) calculations were performed to optimize the geometry and to determine the local and global chemical activity parameters. The theoretical results were in good agreement with the experimental data. Natural Bond Orbital (NBO) analysis provided insights into the inter- and intramolecular bonding and charge transfer interactions within the molecule .
Chemical Reactions Analysis
The studies have not directly addressed the chemical reactions of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide. However, the research on related heteroaryl carboxamide derivatives provides a foundation for understanding potential reactivity. For instance, the directed lithiation and subsequent reactions with electrophiles suggest that these compounds can be functionalized at specific positions on the heteroaryl rings . The Suzuki-Miyaura cross-coupling reactions indicate that the carboxamide group can serve as a handle for further derivatization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics and reactivity profiles. The X-ray diffraction and spectroscopic data provide information on the solid-state structure and electronic properties, which are crucial for understanding their physical behavior. The DFT and NBO analyses offer a deeper understanding of the electronic structure, which is related to the chemical reactivity and potential biological activity of the compounds. The antibacterial activity tests suggest that these molecules could interact with biological targets, which is supported by molecular docking studies .
Relevant Case Studies
The antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide and its analogues against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA was a significant finding. The parent compound exhibited the most potent activity, especially against NDM-positive A. baumannii, and was compared favorably to commercially available drugs. Molecular docking studies and molecular dynamics simulations validated the interactions with the active sites of the bacteria .
Another case study involved the investigation of the antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against eight microorganisms. The compound showed effective antibacterial activity, and molecular docking studies were performed to understand its binding to a lung cancer protein, providing insights into its potential therapeutic applications .
Scientific Research Applications
1. Synthesis and Reactivity
Research has demonstrated the synthesis and reactivity of compounds structurally similar to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide. For instance, N-(1-Naphthyl)furan-2-carboxamide and its derivatives have been synthesized and analyzed for their electrophilic substitution reactions, showcasing the versatility of furan-carboxamide compounds in organic synthesis (Aleksandrov & El’chaninov, 2017).
2. Antiprotozoal and Antifungal Properties
Compounds similar to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide have shown promise as antiprotozoal agents. For example, derivatives of imidazo[1,2-a]pyridines, which bear structural resemblance, have demonstrated significant in vitro and in vivo activities against protozoal infections, indicating potential therapeutic applications in this area (Ismail et al., 2004).
3. Antibacterial Activities
N-(4-bromophenyl)furan-2-carboxamide, a compound similar in structure, has shown potent in vitro antibacterial activities against clinically isolated drug-resistant bacteria. This indicates the potential of furan-carboxamide derivatives in the development of new antibacterial agents (Siddiqa et al., 2022).
4. Enzymatic Polymerization and Material Applications
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, which are structurally related to furan-carboxamide compounds, have been successfully synthesized through enzymatic polymerization. These materials are emerging as sustainable alternatives to traditional polyamides, indicating the utility of furan derivatives in material science (Jiang et al., 2015).
5. Anticancer Activities
Research into N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which share a furan-carboxamide motif, has highlighted their potential as anticancer agents, particularly as inhibitors of the epidemal growth factor receptor (EGFR). This suggests the role of furan-carboxamide structures in the development of novel anticancer therapies (Lan et al., 2017).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-7-5-14(9-11-4-8-18-10-11)13(15)12-3-2-6-17-12/h2-4,6,8,10H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFLMGHQAYOPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2512115.png)
![6-chloro-2-[3-(trifluoromethyl)phenyl]tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B2512116.png)



![[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2512122.png)
![3-[(4-Cyanopyridin-2-yl)oxymethyl]-N-(2,6-difluorophenyl)piperidine-1-carboxamide](/img/structure/B2512123.png)
![N-[3-(trifluoromethyl)phenyl]-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2512124.png)


![6-Bromo-5-methoxythiazolo[5,4-b]pyridin-2-amine](/img/structure/B2512131.png)


